(2E,5Z)-octadienoyl-CoA structure and properties
(2E,5Z)-octadienoyl-CoA structure and properties
An In-depth Technical Guide to (2E,5Z)-octadienoyl-CoA: Structure, Properties, and Metabolism
Introduction
(2E,5Z)-octadienoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids containing double bonds at odd-numbered carbon positions. Its unique stereochemical structure, featuring both a trans and a cis double bond, necessitates specialized enzymatic pathways for its complete degradation. Understanding the metabolism of this molecule is crucial for researchers in lipid biochemistry, metabolic disorders, and drug development, as disruptions in its processing can have significant physiological consequences. This guide provides a comprehensive overview of its structure, properties, metabolic fate, and the experimental methodologies used to study it.
Structure and Physicochemical Properties
(2E,5Z)-octadienoyl-CoA is an acyl-coenzyme A thioester. The "octadienoyl" component signifies an eight-carbon acyl chain with two double bonds. The locants and stereochemical descriptors indicate a trans (E) double bond between carbons 2 and 3 and a cis (Z) double bond between carbons 5 and 6. This acyl chain is linked via a high-energy thioester bond to the sulfhydryl group of coenzyme A.
Quantitative Data
The known physicochemical properties of (2E,5Z)-octadienoyl-CoA are summarized below. Physical properties such as melting point and boiling point are not typically determined for complex biological thioesters which are studied in aqueous environments.
| Property | Value | Citation(s) |
| Chemical Formula | C29H46N7O17P3S | [1] |
| Molecular Weight | 889.70 g/mol | [1] |
| Synonyms | (2E,5Z)-Octadienoyl-coenzyme A, 2-trans-5-cis-octadienoyl-CoA | [1] |
| Major Form | At physiological pH 7.3, it exists as (2E,5Z)-octadienoyl-CoA(4-), with deprotonated phosphate (B84403) groups. | [2] |
Biochemical Role and Metabolic Pathways
(2E,5Z)-octadienoyl-CoA is primarily formed during the β-oxidation of α-linolenic acid (an 18:3 n-3 fatty acid) and other similar polyunsaturated fatty acids. After several rounds of conventional β-oxidation, the remaining acyl chain presents this specific dienoyl-CoA structure, which cannot be processed by the core enzymes of the β-oxidation pathway. The cell employs two distinct auxiliary pathways to metabolize this intermediate, creating a crucial metabolic branch point.
Metabolic Fates of (2E,5Z)-octadienoyl-CoA
The degradation of (2E,5Z)-octadienoyl-CoA proceeds via two competing routes: a major isomerase-dependent pathway and a minor, but vital, reductase-dependent pathway.
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Isomerase-Dependent Pathway (Major Route) : Approximately 80% of (2E,5Z)-octadienoyl-CoA is metabolized through this pathway. It involves the enzyme Δ³,Δ²-enoyl-CoA isomerase , which converts the 2-trans, 5-cis dienoyl-CoA into 3-trans, 5-cis-dienoyl-CoA. This product, however, is not a substrate for the next enzyme in the standard pathway. Another isomerization is required.
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Reductase-Dependent Pathway (Minor Route) : This pathway handles the remaining 20% of the substrate and is essential for preventing the accumulation of toxic intermediates. The first step involves the isomerization of (2E,5Z)-octadienoyl-CoA to 3,5-octadienoyl-CoA, a reaction that can be catalyzed by Δ³,Δ²-enoyl-CoA isomerase. The resulting 3,5-dienoyl-CoA is then converted by Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase into 2-trans, 4-trans-dienoyl-CoA. This product is a substrate for 2,4-dienoyl-CoA reductase (DECR) , which uses NADPH to reduce it to 3-trans-enoyl-CoA. Finally, Δ³,Δ²-enoyl-CoA isomerase converts this product into 2-trans-enoyl-CoA, which can re-enter the main β-oxidation spiral. This pathway is considered the only effective route for degrading the 3,5-dienoyl-CoA intermediate, thereby preventing the depletion of free coenzyme A.
Experimental Protocols and Methodologies
The study of (2E,5Z)-octadienoyl-CoA and its associated enzymes involves various biochemical techniques. Below are representative protocols derived from published methodologies.
Kinetic Assay of 2,4-Dienoyl-CoA Reductase Activity
This method is used to determine the catalytic activity of 2,4-dienoyl-CoA reductase by spectrophotometrically monitoring the consumption of its cofactor, NADPH.[3][4]
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Principle : The reductase enzyme utilizes NADPH to reduce the dienoyl-CoA substrate. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm, which can be measured over time.
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Reagents :
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Assay Buffer: 50 mM Phosphate Buffered Saline (PBS), pH 7.4, containing 100 µM EDTA.
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NADPH solution: 125 µM in Assay Buffer.
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Enzyme: Purified 2,4-dienoyl-CoA reductase (approx. 10 µg).
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Substrate: 40 µM 2-trans, 4-trans-dienoyl-CoA (e.g., hexadienoyl-CoA or decadienoyl-CoA) in Assay Buffer.
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Procedure :
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In a 1.0 mL cuvette, combine the Assay Buffer, NADPH solution, and the enzyme.
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Pre-incubate the mixture for 20 minutes at room temperature to allow for temperature equilibration and stabilization.
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Initiate the reaction by adding the dienoyl-CoA substrate and mix immediately.
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Monitor the decrease in absorbance at 340 nm for 90 seconds using a spectrophotometer.
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Calculate the rate of reaction using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6,220 M⁻¹cm⁻¹).
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Synthesis and Assay of Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase
Direct synthesis of the 3,5-dienoyl-CoA substrate is complex. An enzymatic approach is often used to generate the substrate in situ for subsequent isomerization assays.[5]
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Principle : A suitable polyunsaturated fatty acyl-CoA (e.g., arachidonoyl-CoA) is treated with an acyl-CoA oxidase that also possesses isomerase activity. This reaction generates a 3,5-dienoyl-CoA intermediate. The activity of the target Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase is then measured by its ability to convert this intermediate into a 2,4-dienoyl-CoA, which can be detected by an increase in absorbance around 240-280 nm or coupled to the reductase assay described above.
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Substrate Synthesis (Example) :
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Incubate arachidonoyl-CoA (5,8,11,14-eicosatetraenoyl-CoA) with yeast acyl-CoA oxidase.
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The enzyme's intrinsic isomerase activity converts the initial product into 3,5,8,11,14-eicosapentaenoyl-CoA.
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The formation of this product can be monitored by an increase in absorption at 240 nm.[5]
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Isomerase Assay :
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The synthesized 3,5-dienoyl-CoA is used as a substrate for the purified Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase.
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The reaction is monitored for the formation of 2,4-dienoyl-CoA, which has a distinct absorbance maximum.
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Quantification of β-Oxidation Intermediates in Tissue
This methodology allows for the measurement of low-abundance intermediates like enoyl-CoA esters from biological samples.[6]
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Principle : Acyl-CoA esters are extracted from tissue and enzymatically converted to a product that can be amplified and detected fluorometrically.
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Procedure Outline :
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Extraction : Homogenize frozen tissue samples in a chloroform/methanol solution to extract acyl-CoA esters.
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Enzymatic Conversion : Treat the extracted acyl-CoAs with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. This stoichiometrically converts all 2-trans-enoyl-CoA and 3-hydroxyacyl-CoA esters to 3-ketoacyl-CoAs, producing NADH in the process.
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Signal Amplification : Use an enzymatic cycling system to amplify the NADH signal.
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Detection : Measure the amplified signal using fluorometry.
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Quantification : Determine the concentration of the intermediates by comparing the signal to a standard curve. This procedure allows for measurement at the picomole level.[6]
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Conclusion
(2E,5Z)-octadienoyl-CoA stands as a critical juncture in the metabolism of polyunsaturated fatty acids. Its degradation requires a sophisticated interplay of auxiliary enzymes that bypass a metabolic roadblock in the standard β-oxidation pathway. The existence of dual metabolic routes—the isomerase- and reductase-dependent pathways—highlights the metabolic flexibility and robustness of mitochondrial fatty acid oxidation. For researchers, a thorough understanding of these pathways and the methodologies used to probe them is essential for investigating metabolic diseases, developing novel therapeutics targeting fatty acid metabolism, and deciphering the intricate regulation of cellular energy homeostasis.
References
- 1. Pathway of alpha-linolenic acid through the mitochondrial outer membrane in the rat liver and influence on the rate of oxidation. Comparison with linoleic and oleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEBI:131990 [ebi.ac.uk]
- 3. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Identification and Characterization of the Arabidopsis Δ3,5,Δ2,4-Dienoyl-Coenzyme A Isomerase, a Peroxisomal Enzyme Participating in the β-Oxidation Cycle of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
